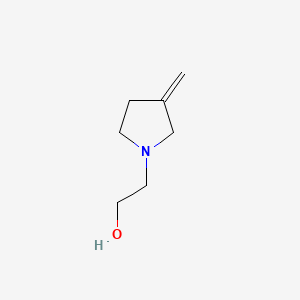
4-N-Octyl-D17-anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-Octyl-D17-anisole is a deuterium-labeled compound, specifically a stable isotope of 4-N-Octyl-anisole. It is used primarily in scientific research due to its unique properties, which include the incorporation of deuterium atoms. This compound is valuable in various fields such as chemistry, biology, and pharmacology for tracing and quantitation purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Octyl-D17-anisole involves the deuteration of 4-N-Octyl-anisole. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterium gas (D2) or deuterated solvents under specific temperature and pressure conditions to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The use of specialized equipment to handle deuterium gas and maintain the required conditions is essential for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-N-Octyl-D17-anisole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group in the molecule with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-N-Octyl-D17-anisole is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and the study of their properties under various conditions.
Mechanism of Action
The mechanism of action of 4-N-Octyl-D17-anisole involves its role as a tracer molecule. The deuterium atoms in the compound allow for precise tracking using techniques such as mass spectrometry and nuclear magnetic resonance (NMR). This enables researchers to study the molecular targets and pathways involved in various processes, providing valuable insights into reaction mechanisms and biological transformations.
Comparison with Similar Compounds
Similar Compounds
4-N-Octyl-anisole: The non-deuterated version of the compound, used for similar purposes but without the benefits of stable isotope labeling.
4-N-Decyl-anisole: A similar compound with a longer alkyl chain, which may exhibit different physical and chemical properties.
4-N-Hexyl-anisole: A compound with a shorter alkyl chain, used in studies to compare the effects of chain length on reactivity and properties.
Uniqueness
4-N-Octyl-D17-anisole is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various applications. This makes it a valuable tool in scientific research, offering advantages over non-deuterated analogs in terms of accuracy and reliability in tracing studies.
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
237.45 g/mol |
IUPAC Name |
1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-4-methoxybenzene |
InChI |
InChI=1S/C15H24O/c1-3-4-5-6-7-8-9-14-10-12-15(16-2)13-11-14/h10-13H,3-9H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |
InChI Key |
RGDZNCUQBISCLM-RORPREDISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=C(C=C1)OC |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B15128495.png)

![{2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine](/img/structure/B15128517.png)



![3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile](/img/structure/B15128540.png)
![2-[1-(Aminomethyl)cyclopropyl]propan-2-ol](/img/structure/B15128541.png)



![rac-(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide, trans](/img/structure/B15128564.png)

